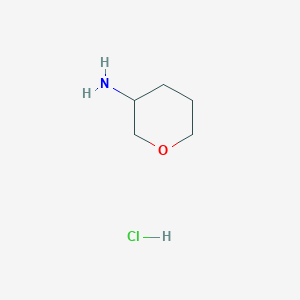
Tetrahydro-2H-pyran-3-amine hydrochloride
概要
説明
Tetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2H-pyran-3-amine hydrochloride typically involves the hydrogenation of the corresponding dihydropyran derivative. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes using catalysts such as Raney nickel or platinum. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
化学反応の分析
Types of Reactions: Tetrahydro-2H-pyran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts like palladium or platinum.
Substitution: The amine group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .
科学的研究の応用
Tetrahydro-2H-pyran-3-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
作用機序
The mechanism of action of tetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can hydrolyze the second messenger cAMP, which is a key regulator of many physiological processes . This hydrolysis affects various signaling pathways, leading to changes in cellular functions and responses .
類似化合物との比較
4-Aminotetrahydropyran: A similar compound with an amine group at the 4-position of the tetrahydropyran ring.
3-Aminotetrahydrofuran: Another related compound with a similar structure but a different ring system.
N-Methyltetrahydro-2H-pyran-4-amine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: Tetrahydro-2H-pyran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .
特性
IUPAC Name |
oxan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETPVBQTPDYSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673803 | |
| Record name | Oxan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-58-0 | |
| Record name | Oxan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride](/img/structure/B1388983.png)

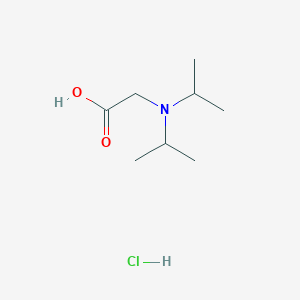
![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)
![3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388990.png)



![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)

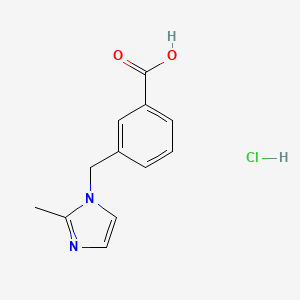
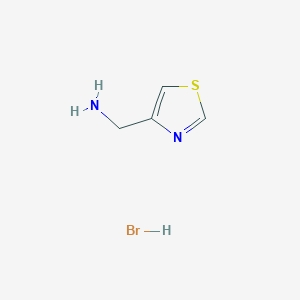
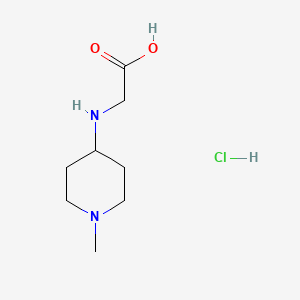
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)
